molecular formula C24H19F3N4O2S B10897393 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10897393
M. Wt: 484.5 g/mol
InChI Key: BKJSIGHBROZSMP-CCVNUDIWSA-N
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Description

4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a trifluoromethyl group, all of which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-[(biphenyl-4-yloxy)methyl]-4-methoxybenzaldehyde with thiosemicarbazide under specific conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final triazole-thiol compound .

Chemical Reactions Analysis

4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and thiol group are key functional groups that enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The biphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities with 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, such as the presence of biphenyl and methoxyphenyl groups. the unique combination of the triazole ring, thiol group, and trifluoromethyl group in the latter compound imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H19F3N4O2S

Molecular Weight

484.5 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(4-phenylphenoxy)methyl]phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H19F3N4O2S/c1-32-21-12-7-16(14-28-31-22(24(25,26)27)29-30-23(31)34)13-19(21)15-33-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,30,34)/b28-14+

InChI Key

BKJSIGHBROZSMP-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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